Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-

Description

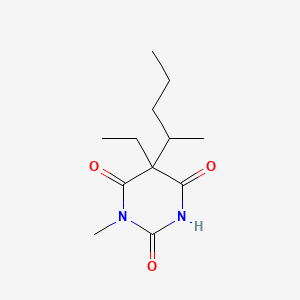

The compound 5-ethyl-5-(1-methylbutyl)barbituric acid, commonly known as pentobarbital, is a barbiturate derivative with a molecular formula of $ \text{C}{11}\text{H}{18}\text{N}2\text{O}3 $. Structurally, it features an ethyl group and a branched 1-methylbutyl substituent at the C5 position of the barbituric acid core (Figure 1). Historically, pentobarbital has been utilized as an intravenous anesthetic and sedative for over six decades due to its rapid onset and intermediate duration of action . Its metabolic pathway involves hepatic oxidation, producing inactive metabolites such as 5-(2,3-dihydroxypropyl)-5-(1-methylbutyl)barbituric acid, which are excreted renally .

Properties

CAS No. |

57562-99-9 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

5-ethyl-1-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |

InChI Key |

OIIGBIYLGSWNKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the condensation of a di-substituted malonic ester, specifically diethyl 1-methylbutyl malonate, with urea or methyl urea in the presence of sodium methoxide or sodium methylate as a base catalyst. The reaction proceeds under reflux conditions, followed by acidification and purification steps to isolate the target barbituric acid derivative.

Method Details and Reaction Conditions

Hydrolysis and Esterification Variants

- Hydrolysis of ethyl 1-methyl-5-(1-methylbutyl) barbituric acid carboxylate with 20% HCl yields the corresponding barbituric acid derivative.

- Refluxing barbiturate carboxylic acid in various alcohols (isobutyl, benzyl, propyl, pentyl) with catalytic sulfuric acid produces respective ester derivatives, demonstrating versatility in functionalization.

Industrial Scale Synthesis Insights

While the above methods describe laboratory-scale synthesis, industrial processes for related barbituric acid derivatives (e.g., 5-ethyl-5-phenyl barbituric acid) provide valuable insights:

- Sodium methylate in methanol solution is heated with ethyl acetate to remove free alkali.

- Addition of α-ethyl-α-phenyl ethyl malonate followed by urea leads to sodium barbiturate salt formation.

- Acidification with HCl yields crude barbituric acid.

- Recrystallization from aqueous ethanol with activated carbon decolorization affords high-purity product.

- Reaction temperature control (85-110°C) and molar ratios (malonate:sodium methylate:urea ~1:1.5-2.5:1.8-2.8) are critical for yield and purity.

- Process advantages include mild conditions, stable product quality, high yield, and low waste generation.

Though this industrial method is for a phenyl-substituted barbituric acid, the principles are applicable to 5-ethyl-1-methyl-5-(1-methylbutyl)- derivatives due to similar reaction mechanisms.

Thiobarbituric Acid Derivative Preparation

A related preparation involves condensation of diethyl ethyl-(1-methylbutyl) malonate with thiourea or similar reagents under controlled temperature (35-60°C) for 12-65 hours at atmospheric pressure, yielding 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid with about 81% yield. This method highlights the importance of temperature and reaction time in optimizing yield and purity.

Comparative Data Table of Preparation Parameters

Summary and Notes

- The synthesis of Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)- primarily involves condensation of diethyl 1-methylbutyl malonate with methyl urea or urea in the presence of sodium methoxide or methylate.

- Reaction conditions favor reflux temperatures for 2-3 hours with subsequent acidification and purification steps.

- Esterification and hydrolysis reactions allow for derivative preparation, expanding chemical versatility.

- Industrially relevant methods emphasize controlled temperature, molar ratios, and purification steps to ensure high yield and product quality with minimal environmental impact.

- Thiobarbituric acid analogs require longer reaction times at lower temperatures for optimal yields.

- Analytical data such as melting points and elemental analysis confirm compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Alkylated derivatives.

Scientific Research Applications

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Barbiturates

Structural and Pharmacological Differences

Barbiturates differ primarily in their substituents at the C5 position, which dictate pharmacokinetic and pharmacodynamic properties. Key analogs of pentobarbital include:

Secobarbital (5-Allyl-5-(1-Methylbutyl)Barbituric Acid)

- Structural Difference : Replaces pentobarbital’s ethyl group with an allyl (propenyl) group.

- Pharmacology : Shorter-acting due to increased lipid solubility from the unsaturated allyl moiety.

- Metabolism : Metabolized via allyl oxidation to 5-(2,3-dihydroxypropyl) and hydroxylated derivatives, which lack anesthetic activity .

Methohexital (1-Methyl-5-(1-Methyl-2-Pentynyl)-5-Allyl Barbituric Acid)

- Structural Difference : Incorporates a pentynyl group and stereochemical variability.

- Pharmacology : Ultra-short-acting; the α-dl isomer exhibits a 2–3× higher anesthetic potency and superior therapeutic index compared to enantiomers .

Thiopental (5-Ethyl-5-(1-Methylbutyl)-2-Thiobarbituric Acid)

- Structural Difference : Substitutes the oxygen atom at C2 with sulfur.

- Pharmacology : Rapid induction due to enhanced lipid solubility; shorter action than pentobarbital due to faster redistribution .

Hexobarbital (5-(1-Cyclohexenyl)-1,5-Dimethyl Barbituric Acid)

- Structural Difference : Cyclohexenyl ring at C5.

- Pharmacology: Short-acting hypnotic; metabolized to inactive cyclohexenonyl derivatives via microsomal oxidation .

Metabolic Pathways and Inactive Metabolites

Pharmacological Activity and Clinical Use

Research Findings and Contradictions

- Pentobarbital’s Inactivity in Cell Survival Assays : classifies 5-ethyl-5-(1-methylbutyl)barbituric acid as inactive in a cell drying assay, contrasting its clinical efficacy. This highlights context-dependent activity, where structural factors (e.g., alkyl substituents) may hinder specific biochemical interactions unrelated to anesthesia .

- Stereochemical Influence : Methohexital’s α-dl isomer demonstrates optimal anesthetic properties, emphasizing the role of stereochemistry in drug design .

Biological Activity

Barbituric acid derivatives, including 5-ethyl-1-methyl-5-(1-methylbutyl)- , are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Overview of Barbituric Acid Derivatives

Barbituric acid itself is a non-active compound, but its derivatives exhibit a range of pharmacological effects. The biological activity of these derivatives largely depends on the substituents attached to the pyrimidine ring, particularly at the C-5 position. The compound in focus has been studied for its potential as an antimicrobial and antiviral agent, along with other therapeutic applications.

The biological activity of 5-ethyl-1-methyl-5-(1-methylbutyl)- involves its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Nucleic Acid Synthesis Interference : It may affect nucleic acid synthesis, contributing to its antiviral properties.

- Receptor Modulation : The compound can modulate receptor activity, which is crucial for its sedative and hypnotic effects .

Antimicrobial Properties

Research indicates that derivatives of barbituric acid possess notable antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains as well as various fungal species .

Antiviral Effects

The antiviral potential of 5-ethyl-1-methyl-5-(1-methylbutyl)- has been highlighted in several studies. Its mechanism may involve the inhibition of viral replication through interference with nucleic acid processes .

Sedative and Hypnotic Effects

Barbiturates are traditionally known for their sedative properties. The specific compound may enhance GABAergic activity, leading to increased sedation and hypnosis, making it a candidate for anesthetic applications .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various barbituric acid derivatives, including 5-ethyl-1-methyl-5-(1-methylbutyl)- . The results demonstrated significant inhibition zones against tested bacterial strains, indicating strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

Study 2: Antiviral Activity

Another investigation focused on the antiviral activity against herpes simplex virus (HSV). The compound was found to reduce viral load significantly in vitro.

| Treatment Group | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 75 |

Research Findings and Applications

Recent studies emphasize the potential applications of 5-ethyl-1-methyl-5-(1-methylbutyl)- in pharmaceuticals:

- Antimicrobial Agents : Due to its broad-spectrum activity, it is being explored as a base for developing new antibiotics.

- Anesthetics : Its sedative properties make it a candidate for formulating fast-acting anesthetics with reduced hangover effects post-surgery .

- Antiviral Drugs : Ongoing research aims to harness its antiviral capabilities for therapeutic use against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.